(E)-N-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxymethanimidamide
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Overview
Description
N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents .
Mechanism of Action
Target of Action
Compounds with a similar [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have shown remarkable anti-epileptic activities . Other compounds with a similar structure have been developed to target adenosine receptors .
Mode of Action
Compounds with a similar [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have been found to intercalate dna . This suggests that the compound might interact with its targets by intercalating into the DNA, thereby disrupting the normal functioning of the cells.
Biochemical Pathways
Given its potential dna intercalation activity , it can be inferred that the compound might affect the DNA replication and transcription processes, thereby influencing the protein synthesis pathway.
Pharmacokinetics
In silico admet profiles have been performed for compounds with a similar [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton . These properties are crucial in determining the bioavailability of the compound.
Result of Action
Compounds with a similar [1,2,4]-triazolo [1,5-a]pyrimidin-7 (4h)-one skeleton have shown remarkable anti-epileptic activities , suggesting that the compound might have a similar effect.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide typically involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This method is catalyst-free and eco-friendly, resulting in good-to-excellent yields . The reaction involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. The use of microwave irradiation and eco-friendly conditions makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups into the molecule .
Scientific Research Applications
N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an inhibitor of various enzymes and proteins.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyrimidin-7-ones: These compounds share a similar core structure and have been investigated for their potential as SARS-CoV-2 main protease inhibitors.
Pyrazolo[3,4-d]pyrimidines: Another class of compounds with similar biological activities, particularly as CDK2 inhibitors.
Uniqueness
N’-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for medicinal chemistry research .
Properties
IUPAC Name |
N'-[7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN6O/c1-21-17-8-16-12-18-13-15-7-6-11(20(13)19-12)9-2-4-10(14)5-3-9/h2-8H,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBVKUFHWQBVDIL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CONC=NC1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CON/C=N/C1=NN2C(=CC=NC2=N1)C3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN6O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.72 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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